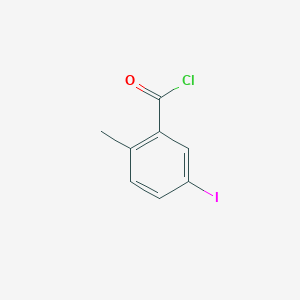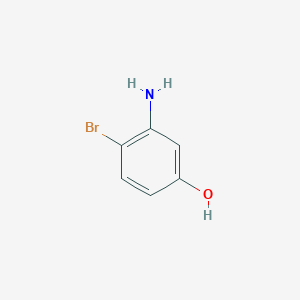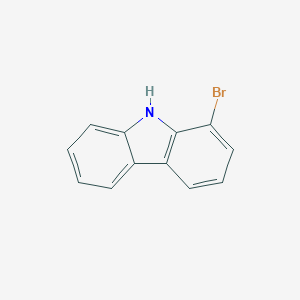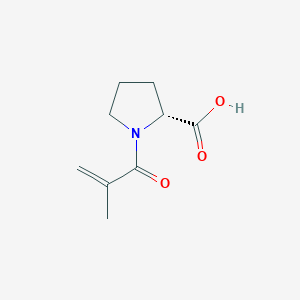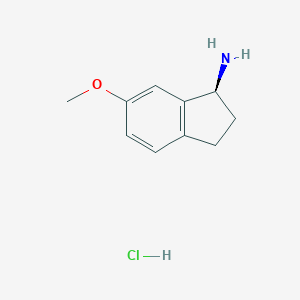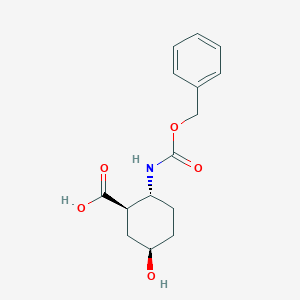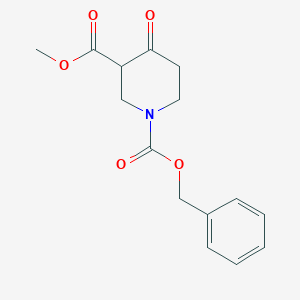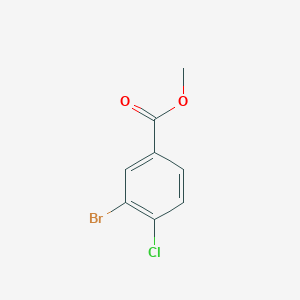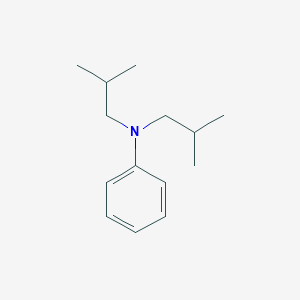
N,N-bis(2-methylpropyl)aniline
Vue d'ensemble
Description
“N,N-bis(2-methylpropyl)aniline” is a chemical compound that contains a total of 38 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amine (aromatic) .
Synthesis Analysis
Anilines, such as “N,N-bis(2-methylpropyl)aniline”, can be synthesized through various methods. One common method is the nitration-reduction pathway, which involves replacing a hydrogen atom on a benzene ring with a primary amine group . Another method involves the palladium-catalyzed amination, which can be used for reactions of secondary amines, primary amines, and ammonia equivalents .
Molecular Structure Analysis
“N,N-bis(2-methylpropyl)aniline” has a molecular formula of C14H23N. It contains a total of 38 atoms, including 23 Hydrogen atoms, 14 Carbon atoms, and 1 Nitrogen atom .
Chemical Reactions Analysis
Anilines, including “N,N-bis(2-methylpropyl)aniline”, can be used in the synthesis of new polyaniline (PANI) derivatives. These derivatives can be characterized by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .
Physical And Chemical Properties Analysis
“N,N-bis(2-methylpropyl)aniline” has a total of 38 bonds; 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring(s), and 1 tertiary amine(s) (aromatic) .
Applications De Recherche Scientifique
Synthesis and Structure Analysis
N,N-bis(2-methylpropyl)aniline and its derivatives have been widely studied for their synthesis and structural properties. For instance, the synthesis and characterization of copper(II) and zinc(II) complexes with N,N-bis(N-ethyl-2-ylmethylbenzimidazol)allylamine ligand demonstrate complex structures and properties, like distorted square-based pyramidal and tetrahedral arrangements, which are crucial in understanding their chemical behavior (Shen et al., 2018). Similarly, the crystal structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline reveals its potential as a flexible ligand for metal coordination, hinting at its diverse applications in coordination chemistry (Daoudi et al., 2002).
Antioxidant and Biological Activities
Several studies focus on the antioxidant properties of N,N-bis(2-methylpropyl)aniline derivatives. For example, manganese(II) and copper(II) complexes containing bis(N-allylbenzimidazol-2-ylmethyl)aniline have exhibited significant radical scavenging activity, suggesting their potential in developing antioxidant agents (Wu et al., 2015). Additionally, copper-based metallonucleases synthesized from related compounds have shown promising cytotoxicity against cancer cells, indicating their potential use in cancer therapy (Zhang et al., 2021).
Electroluminescence and Photochemistry
Compounds derived from N,N-bis(2-methylpropyl)aniline have been explored for their electroluminescent properties. For instance, highly luminescent tetradentate bis-cyclometalated platinum complexes utilizing derivatives of this compound have shown potential in electroluminescence applications, including organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Catalysis and Chemical Reactivity
The compound's derivatives have been utilized in catalysis and chemical reactions. For example, palladium complexes bearing diphosphinidenecyclobutene ligands have been used to efficiently catalyze the direct conversion of allylic alcohols (Ozawa et al., 2002). Another study on electrochemically stimulated pH changes using a bis-aniline-cross-linked Au nanoparticle composite highlights the potential of these compounds in controlling chemical reactivity (Frasconi et al., 2010).
Corrosion Inhibition
Density functional theory (DFT) studies of bipyrazolic-type organic compounds, including N,N-bis(2-methylpropyl)aniline derivatives, have been conducted to understand their potential as corrosion inhibitors. These studies elucidate their inhibition efficiencies and reactive sites, contributing to the development of more effective corrosion prevention strategies (Wang et al., 2006).
Composite Material Applications
The combination of temperature-responsive polymer particles with an electrically conducting polyaniline shell layer, using derivatives of N,N-bis(2-methylpropyl)aniline, has been researched for biotechnology applications. This innovation opens avenues for developing biocompatible, electrically conductive composite polymer particles (Ahmad et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N,N-bis(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-12(2)10-15(11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOOEMRNWCISOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409115 | |
| Record name | Benzenamine, N,N-bis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methylpropyl)aniline | |
CAS RN |
13369-17-0 | |
| Record name | Benzenamine, N,N-bis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13369-17-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



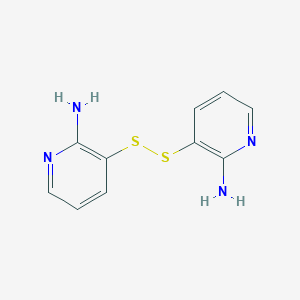
![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
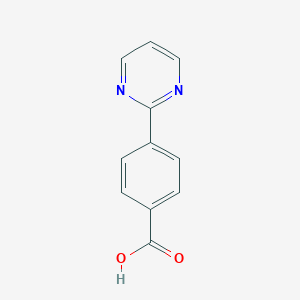
![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)
